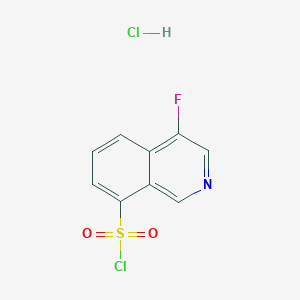
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride is a chemical compound with the molecular formula C9H6Cl2FNO2S and a molecular weight of 282.11 g/mol . This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis. It is characterized by the presence of a fluorine atom at the 4-position of the isoquinoline ring and a sulfonyl chloride group at the 8-position, making it a versatile intermediate in chemical reactions.
准备方法
One common method involves the reaction of 4-fluoroisoquinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products.
化学反应分析
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents such as dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
科学研究应用
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride has several scientific research applications:
作用机制
The mechanism of action of 4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The fluorine atom enhances the compound’s stability and bioactivity by influencing its electronic properties and interactions with biological targets . These interactions can modulate signaling pathways and biochemical processes, leading to therapeutic effects.
相似化合物的比较
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride can be compared with other fluorinated isoquinoline derivatives, such as:
4-Fluoroisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in certain chemical transformations.
8-Isoquinolinesulfonyl chloride: Does not have the fluorine atom, which may affect its stability and bioactivity.
4-Chloroisoquinoline-8-sulfonyl chloride: Substitutes chlorine for fluorine, potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonyl chloride group, providing a balance of reactivity and stability that is advantageous for various applications.
生物活性
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Formula: C10H8ClFNO2S
Molecular Weight: 251.7 g/mol
IUPAC Name: 4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material: 4-Fluoroisoquinoline is reacted with sulfuric anhydride to form 4-fluoroisoquinoline-5-sulfonic acid.
- Halogenation: The sulfonic acid is then treated with a halogenating agent (e.g., thionyl chloride) to produce the sulfonyl chloride derivative.
- Formation of Hydrochloride Salt: The final product is obtained by reacting the sulfonyl chloride with hydrochloric acid.
This method allows for efficient synthesis in a single-pot reaction, enhancing yield and purity while minimizing by-products .
Biological Activity
This compound exhibits various biological activities, primarily related to its interaction with biological macromolecules. Key findings include:
- Anticancer Properties: Research indicates that compounds structurally related to 4-Fluoroisoquinoline derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis. This mechanism is particularly relevant for targeting rapidly dividing cells in tumors .
- Neuroprotective Effects: Some studies suggest that isoquinoline derivatives may exhibit neuroprotective properties, which could be beneficial in treating cerebrovascular disorders such as cerebral hemorrhage and glaucoma .
- Antiviral Activity: Preliminary investigations have shown that certain derivatives can inhibit viral replication, suggesting potential applications in antiviral therapies .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of nucleic acid synthesis | |
| Neuroprotection | Protection against neuronal damage | |
| Antiviral | Inhibition of viral replication |
Case Study: Anticancer Activity
A study conducted on various isoquinoline derivatives found that 4-Fluoroisoquinoline compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to mimic natural nucleotides, thus inhibiting enzymes critical for DNA replication .
Case Study: Neuroprotective Effects
In another study focusing on cerebrovascular health, researchers evaluated the effects of isoquinoline derivatives on neuronal survival following ischemic injury. Results indicated that these compounds could significantly reduce apoptosis in neuronal cells, suggesting their potential as therapeutic agents for conditions like stroke and glaucoma .
属性
分子式 |
C9H6Cl2FNO2S |
|---|---|
分子量 |
282.12 g/mol |
IUPAC 名称 |
4-fluoroisoquinoline-8-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)9-3-1-2-6-7(9)4-12-5-8(6)11;/h1-5H;1H |
InChI 键 |
NTCCLVUUAWVBHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















